N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC16330830
Molecular Formula: C21H21N5O4
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5O4 |
|---|---|
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25) |
| Standard InChI Key | BXBMZWSJXWUSSP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC |
Introduction
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that integrates two prominent heterocyclic moieties: benzimidazole and quinazolinone. These structures are widely recognized for their pharmacological relevance, particularly in antimicrobial, anticancer, and enzyme-inhibitory activities. This compound's unique molecular design suggests potential applications in medicinal chemistry.
Structural Overview
IUPAC Name: N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Molecular Formula: C20H20N4O4
Molecular Weight: 380.40 g/mol
The compound consists of:
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A benzimidazole ring system, known for its bioisosteric similarity to purine bases and its ability to engage in hydrogen bonding.
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A quinazolinone core substituted with dimethoxy groups at positions 6 and 7, enhancing lipophilicity and electronic properties.
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An acetamide linker connecting the two heterocyclic systems.
General Synthetic Approach
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves:
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Formation of the benzimidazole moiety: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Quinazolinone synthesis: Cyclization of anthranilic acid derivatives with formamide or related reagents.
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Coupling reaction: The benzimidazole and quinazolinone units are linked via an acetamide spacer using carbodiimide-mediated coupling or similar strategies.
Characterization Techniques
The compound is characterized using:
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NMR Spectroscopy (1H and 13C): Confirms the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Verifies molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
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Elemental Analysis: Ensures purity and stoichiometry.
Antimicrobial Potential
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities due to their ability to interfere with microbial DNA synthesis or enzyme function . Quinazolinones also exhibit antimicrobial effects by targeting bacterial enzymes or cell wall synthesis pathways .
Enzyme Inhibition
Both benzimidazole and quinazolinone scaffolds are potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide biosynthesis .
Molecular Docking Studies
Preliminary molecular docking studies have shown that this compound binds effectively to active sites of key enzymes like DHFR and EGFR due to:
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Hydrogen bonding interactions via the benzimidazole NH group.
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π–π stacking interactions from the aromatic rings.
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Hydrophobic interactions facilitated by the dimethoxy groups.
Future Directions
Further research should focus on:
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In vitro and in vivo studies to evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.
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Structure–activity relationship (SAR) studies to optimize pharmacological profiles.
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Development of derivatives with enhanced solubility or target specificity.
This detailed analysis highlights the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide as a versatile scaffold for drug discovery in multiple therapeutic areas.
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